molecular formula C8H11Cl2N B139149 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 73590-93-9

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No.: B139149
CAS No.: 73590-93-9
M. Wt: 192.08 g/mol
InChI Key: KTCKCIHKYBTWLK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKCIHKYBTWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611856
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-93-9
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct chlorination of 2-hydroxymethyl-3,5-dimethylpyridine using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The hydroxyl group undergoes nucleophilic substitution, replacing -OH with -Cl in anhydrous dichloromethane (DCM) at 0–5°C.

Procedure :

  • Dissolve 2-hydroxymethyl-3,5-dimethylpyridine (1.0 eq) in DCM.

  • Add SOCl₂ (1.2 eq) dropwise under inert atmosphere.

  • Stir at 0–5°C for 2–3 hours.

  • Concentrate under reduced pressure, isolate via recrystallization (ethanol/hexane).

Data :

ParameterValueSource
Yield76–81%
Purity (HPLC)>98%
Reaction Temperature0–5°C

Friedel-Crafts Acylation Followed by Reduction and Chlorination

Synthetic Pathway

This three-step process leverages Friedel-Crafts acylation to introduce an acetyl group at the pyridine’s 2-position, followed by reduction to a hydroxymethyl intermediate and final chlorination.

Steps :

  • Acylation : React 3,5-dimethylpyridine with acetyl chloride/AlCl₃ in methanol.

  • Reduction : Reduce the acetylated product using NaBH₄ or LiAlH₄.

  • Chlorination : Treat the hydroxymethyl derivative with SOCl₂.

Optimization :

  • Acylation at 45–95°C ensures regioselectivity.

  • Reduction with NaBH₄ in methanol achieves >90% conversion.

Data :

StepYieldConditionsSource
Acylation85%45–95°C, 4–6h
Reduction92%NaBH₄, 55–65°C
Chlorination80.5%SOCl₂, −10°C

Catalytic Hydrogenation of Cyano Intermediates

Process Overview

Starting from 3,5-dimethyl-4-methoxy-2-cyanopyridine, this method employs hydrogenation (Raney Ni/Pd-C) to convert the cyano group to an aminomethyl intermediate, followed by diazotization and hydrolysis.

Key Steps :

  • Hydrogenation : H₂ gas, 50–100 psi, 80°C.

  • Diazotization : NaNO₂/HCl at −5–10°C.

  • Hydrolysis : H₂O/H⁺ to yield hydroxymethyl derivative.

Industrial Adaptation :

  • Continuous flow reactors enhance yield (84.4%) and reduce waste.

Data :

ParameterValueSource
Hydrogenation Yield88%
Overall Yield84.4%

N-Oxide Intermediate Route

Methodology

Pyridine N-oxide derivatives are acetylated, reduced, and chlorinated to yield the target compound. This route avoids nitration steps, improving safety.

Steps :

  • N-Oxidation : Treat 3,5-dimethylpyridine with H₂O₂/CH₃COOH.

  • Acetylation : Acetic anhydride, 120–140°C.

  • Reduction : NaOH hydrolysis to hydroxymethyl intermediate.

  • Chlorination : SOCl₂ in DCM.

Advantages :

  • Eliminates explosive peracetic acid.

  • Scalable to industrial production (yield: 81.9%).

Data :

StepYieldConditionsSource
N-Oxidation96.6%H₂O₂/CH₃COOH
Chlorination76%SOCl₂, −10°C

One-Pot Synthesis via Triphosgene

Streamlined Approach

Triphosgene (BTC) replaces traditional chlorinating agents, enabling a one-pot reaction with higher purity.

Procedure :

  • Dissolve 2-hydroxymethyl-3,5-dimethylpyridine in toluene.

  • Add BTC (0.35–0.37 eq) at 0–10°C.

  • Quench with methanol, isolate via centrifugation.

Data :

ParameterValueSource
Yield97.7%
Purity (HPLC)99.88%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Considerations
Direct Chlorination76–81>98ModerateSOCl₂ handling required
Friedel-Crafts80.597.7HighExothermic acylation step
Hydrogenation84.497.7HighHigh-pressure H₂ use
N-Oxide Route81.995.8IndustrialAvoids explosive reagents
Triphosgene97.799.8HighLow toxicity byproducts

Industrial and Pharmacological Relevance

This compound’s role in omeprazole synthesis necessitates high-purity batches (>98%). Methods using triphosgene or continuous flow systems are preferred in industry for their efficiency. Recent patents emphasize green chemistry adaptations, such as substituting POCl₃ with BTC to reduce hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride involves its role as an alkylating agent. The chloromethyl group can react with nucleophiles, such as amines or thiols, to form covalent bonds. This reactivity makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 73590-93-9
  • Molecular Formula : C₈H₁₁Cl₂N
  • Molecular Weight : 192.09 g/mol
  • Structure : A pyridine ring substituted with a chloromethyl group at position 2 and methyl groups at positions 3 and 5. The hydrochloride salt enhances stability and solubility .

Comparison with Structurally Similar Compounds

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

  • CAS Number : 86604-75-3 .
  • Molecular Formula: C₉H₁₃Cl₂NO
  • Molecular Weight : 222.11 g/mol .
  • Key Differences :
    • Substituent : Methoxy group at position 4 instead of hydrogen.
    • Impact :
  • Increased polarity and water solubility due to the methoxy group .
  • Melting Point : ~128°C (decomposition) .
    • Applications : Intermediate in synthesizing proton-pump inhibitors like omeprazole .

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

  • CAS Number : 143016-68-6 .
  • Molecular Formula : C₈H₉Cl₃N
  • Molecular Weight : 237.08 g/mol .
  • Key Differences :
    • Substituent : Additional chlorine atom at position 4.
    • Impact :
  • Enhanced electrophilicity, making it reactive in nucleophilic substitutions.
  • Applications : Key reactant in synthesizing antitumor Hsp90 inhibitors .

2-(Chloromethyl)-4-methoxypyridine Hydrochloride

  • CAS Number : 62734-08-1 .
  • Molecular Formula: C₇H₉Cl₂NO
  • Molecular Weight : 194.06 g/mol (estimated).
  • Key Differences :
    • Simpler Structure : Lacks methyl groups at positions 3 and 5.
    • Impact :
  • Reduced steric hindrance compared to the target compound.
  • Similarity Score : 0.81 (structural similarity to target compound) .

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine Hydrochloride

  • CAS Number: Not explicitly listed (referenced in ).
  • Molecular Formula : C₈H₁₀Cl₂N₂O₂
  • Molecular Weight : 237.08 g/mol .
  • Key Differences: Substituent: Nitro group (-NO₂) at position 4. Impact:
  • Strong electron-withdrawing effect, increasing reactivity in reduction or substitution reactions.
  • Applications: Potential use in high-energy materials or specialized syntheses.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
2-(Chloromethyl)-3,5-dimethylpyridine HCl 73590-93-9 C₈H₁₁Cl₂N 192.09 2-ClCH₂, 3-CH₃, 5-CH₃ Metabolite studies, impurities
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl 86604-75-3 C₉H₁₃Cl₂NO 222.11 4-OCH₃ Omeprazole synthesis
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl 143016-68-6 C₈H₉Cl₃N 237.08 4-Cl Antitumor drug intermediates
2-(Chloromethyl)-4-methoxypyridine HCl 62734-08-1 C₇H₉Cl₂NO 194.06 4-OCH₃ (no methyl groups) General organic synthesis
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine HCl - C₈H₁₀Cl₂N₂O₂ 237.08 4-NO₂ High-reactivity intermediates

Research Findings and Functional Group Impact

  • Chloromethyl Group : Common to all compounds, enabling nucleophilic substitutions (e.g., in drug coupling reactions) .
  • Methoxy Group : Enhances solubility and influences electronic properties, critical for drug bioavailability .
  • Halogen Additions (Cl) : Increase molecular weight and reactivity, favoring applications in antitumor agents .

Biological Activity

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 37052-78-1) is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.

  • Molecular Formula : C8H10ClN
  • Molecular Weight : 155.62 g/mol
  • Solubility : Soluble in water, indicating potential for bioavailability in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its effects on enzymatic activities.

Anticancer Potential

Research indicates that compounds related to 2-(Chloromethyl)-3,5-dimethylpyridine may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways and the inhibition of key enzymes involved in cancer progression.

  • Case Study : In vitro studies have demonstrated that certain pyridine derivatives can inhibit the growth of A549 human lung adenocarcinoma cells. The mechanism involves the induction of apoptosis and modulation of sirtuin 1 (SIRT1) activity, a protein implicated in cancer cell survival and metabolism .

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of specific enzymes such as potassium ion-dependent adenosine triphosphatase (ATPase). This inhibition is critical in contexts like gastric acid secretion and could position these compounds as candidates for anti-ulcer therapies.

  • Experimental Evidence : In studies involving male Wistar rats, compounds similar to 2-(Chloromethyl)-3,5-dimethylpyridine were administered to evaluate their effect on gastric juice acidity. Results indicated a dose-dependent reduction in gastric acid secretion, suggesting potential therapeutic applications for gastrointestinal disorders .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in A549 cells; modulates SIRT1
Enzymatic InhibitionInhibits potassium ion-dependent ATPase
Gastroprotective EffectReduces gastric acid secretion in animal models

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
  • Enzyme Modulation : Competitive inhibition of ATPase leading to decreased gastric acid production.

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step route starting from 2,3,5-trimethylpyridine. Key steps include N-oxidation , nitration , nucleophilic substitution , alcoholation , and chloromethylation (e.g., using SOCl₂ or PCl₃). Reaction optimization is critical: for example, chloromethylation requires anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions. Yields depend on stoichiometric ratios and catalyst selection (e.g., Lewis acids for nitration) . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • 1H NMR : Peaks for the chloromethyl group (δ 4.5–5.0 ppm) and methoxy group (δ 3.8–4.0 ppm) confirm substitution patterns. Dimethyl groups appear as singlets (δ 2.2–2.5 ppm) .
  • FT-IR : C-Cl stretching (600–800 cm⁻¹) and aromatic C-H bending (3000–3100 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) achieve baseline separation of impurities .

Q. How can researchers ensure purity and stability during storage?

Purity (>97%) is verified via HPLC with internal standards and Karl Fischer titration for water content. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show degradation <2%. Store in airtight containers at +5°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to light, which may induce radical side reactions .

Advanced Research Questions

Q. What role does the chloromethyl group play in nucleophilic substitution reactions during downstream derivatization?

The chloromethyl group acts as a reactive handle for introducing substituents (e.g., amines, thiols) via SN2 mechanisms. Steric hindrance from adjacent dimethyl groups slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Kinetic studies using GC-MS or LC-MS can monitor substitution efficiency .

Q. How do computational models predict the compound’s reactivity in drug intermediate synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The chloromethyl group’s electrophilicity (LUMO energy ≈ -1.2 eV) correlates with its reactivity in nucleophilic attacks. Docking studies (e.g., AutoDock Vina) predict binding affinities when the compound is used to synthesize proton-pump inhibitors like omeprazole .

Q. What advanced analytical techniques resolve contradictions in stability data under varying pH conditions?

Conflicting stability reports (e.g., hydrolysis at pH < 3) are resolved using LC-QTOF-MS to identify degradation products (e.g., demethylated or oxidized derivatives). pH-rate profiling (pH 1–10, 37°C) quantifies degradation kinetics, revealing maximal stability at pH 5–6 .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Scale-up issues include exothermic reactions during chloromethylation (risk of thermal runaway) and solvent recovery . Mitigation strategies:

  • Use jacketed reactors with controlled cooling.
  • Switch from batch to flow chemistry for nitration to improve heat dissipation.
  • Optimize solvent recycling via distillation to reduce costs .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
N-OxidationH₂O₂, AcOH, 70°C, 6h85
NitrationHNO₃, H₂SO₄, 0°C, 2h78
ChloromethylationSOCl₂, DMF (cat.), 50°C, 4h65

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Impurity
40°C/75% RH, 3 months1.2Demethylated product
Light exposure, 1 month0.8Oxidized derivative

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

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